![molecular formula C13H13BrN2O3S B2449214 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097916-94-2](/img/structure/B2449214.png)

1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

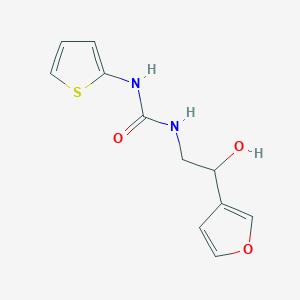

The synthesis of this compound could involve the use of pyrrolidine and 4-Bromothiophene-2-carboxaldehyde as precursors . Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . 4-Bromothiophene-2-carboxaldehyde has been used as a building block for the synthesis of various compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-Bromothiophene-2-carbonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the pyrrolidine ring and the 4-Bromothiophene-2-carbonyl group . The pyrrolidine ring is known to participate in various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the pyrrolidine ring and the 4-Bromothiophene-2-carbonyl group . The pyrrolidine ring enhances the three-dimensional coverage of the molecule due to the non-planarity of the ring .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on pyrrolidine-2,5-dione derivatives and similar structures primarily focuses on their synthesis and evaluation for various biological and chemical properties. For instance, Thomas et al. (2016) describe the synthesis and pharmacological activity of azetidinones and Schiff’s bases derived from isonocotinyl hydrazide, which show potential as antidepressant and nootropic agents. The study illustrates novel methods involving stirring and sonication for synthesizing these compounds, highlighting the structural versatility and potential of the pyrrolidine dione backbone (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Biological Applications

The antimicrobial potential of novel azaimidoxy compounds, including pyrrolidine-2,5-dione derivatives, has been explored by Jain et al. (2006). These compounds were synthesized via simple diazotization reactions and evaluated for their potential as chemotherapeutic agents, indicating the broad spectrum of biological activities associated with this chemical scaffold (Shilpi Jain, D. P. Nagda, G. L. Talesara, 2006).

Material Science Applications

In the realm of materials science, Welterlich et al. (2015) report on the electrochemical polymerization of isoDPP-based monomers, incorporating pyrrolidine-2,5-dione units. These polymers exhibit broad absorption spectra and reversible oxidation and reduction behavior, suggesting their applicability in electrochromic devices and other electronic applications (Irina Welterlich, J. Neudörfl, B. Tieke, 2015).

Anticorrosive Properties

Zarrouk et al. (2015) investigate the inhibitive action of pyrrolidine-2,5-dione derivatives against corrosion of carbon steel in acidic medium. The study suggests that these compounds act as effective corrosion inhibitors, with their performance attributed to the adsorption and protective layer formation on the metal surface, demonstrating the chemical versatility and practical applications of pyrrolidine dione derivatives (A. Zarrouk, B. Hammouti, T. Lakhlifi, M. Traisnel, H. Vezin, F. Bentiss, 2015).

Orientations Futures

The compound “1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” has potential applications in drug discovery, material synthesis, and catalysis. Future research could explore these applications further and investigate the influence of different substituents on the biological activity of the compound .

Propriétés

IUPAC Name |

1-[[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S/c14-9-3-10(20-7-9)13(19)15-4-8(5-15)6-16-11(17)1-2-12(16)18/h3,7-8H,1-2,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNRORPELSXTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile](/img/structure/B2449136.png)

![Ethyl 6-(2-fluorosulfonylethyl)-5-oxo-7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B2449140.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2449141.png)

![1-[(3-chlorophenyl)methyl]-N-(1-cyanocyclopropyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2449142.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2449145.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2449147.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2449148.png)

![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2449149.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2449153.png)